molecular formula C14H17FN2O B2541325 Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone CAS No. 419560-24-0

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B2541325
CAS No.: 419560-24-0
M. Wt: 248.301
InChI Key: FYCKRJKFEXRNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone (C14H17FN2O) is a piperazine-based chemical scaffold of significant interest in medicinal chemistry and pharmacological research. Piperazine derivatives are frequently investigated for their versatile biological activities and their role as key synthons in drug discovery . This compound features a cyclopropyl carbonyl group and a 4-fluorophenyl substitution on the piperazine ring, a structure that is often explored for developing ligands that interact with central nervous system targets. Structurally related benzhydryl piperazine analogs have been identified as inverse agonists for the Cannabinoid Receptor Type 1 (CB1), presenting a chemically distinct scaffold from first-generation inhibitors and offering new avenues for research into substance addiction and metabolic disorders . The primary research applications for this compound and its analogs include use as a building block in organic synthesis and medicinal chemistry, investigation of its potential as a molecular scaffold for G-protein-coupled receptor (GPCR) ligands , and study of its physicochemical properties to understand structure-activity relationships. The compound's characterization data, including 1H NMR spectra obtained at 600 MHz in DMSO, are available to support research and development efforts . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-5-13(6-4-12)16-7-9-17(10-8-16)14(18)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCKRJKFEXRNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

419560-24-0
Record name 1-cyclopropanecarbonyl-4-(4-fluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Chemical Profile

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone features a piperazine ring substituted at the 1-position with a cyclopropanecarbonyl group and at the 4-position with a 4-fluorophenyl group. The molecule’s planar cyclopropyl ring and electron-withdrawing fluorine atom influence its reactivity in acyl transfer and nucleophilic substitution reactions. Key identifiers include:

  • IUPAC Name : this compound
  • SMILES : C1CC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
  • Molecular Weight : 248.30 g/mol.

Multi-Step Synthesis via Phthalazinone Intermediates

Route Overview

A patented method (EP2824098B1) outlines a five-step synthesis starting from 2-carboxybenzaldehyde (Compound H). This route prioritizes intermediate purification to ensure high final-product purity.

Step 1: Synthesis of 2-Carboxybenzaldehyde Derivatives

Dimethyl phosphite is added to sodium methoxide in methanol at 0°C, followed by 2-carboxybenzaldehyde. The mixture is warmed to 20°C over 1 hour, acidified with methanesulphonic acid, and extracted into chloroform. This yields a key aldehyde intermediate.

Step 2: Formation of Boc-Protected Piperazine Intermediate

2-Fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoic acid (Compound D) is coupled with piperazine-1-carboxylic acid tert-butyl ester using HBTU and N,N-diisopropylethylamine (DIEA) in dimethylacetamide. The reaction is stirred for 18 hours, yielding a Boc-protected intermediate (Compound C).

Step 3: Deprotection to Free Piperazine

Compound C is treated with 6M HCl in ethanol for 1 hour, followed by basification with ammonia to pH 9. Extraction into dichloromethane provides the deprotected piperazine derivative (Compound B).

Step 4: Acylation with Cyclopropanecarbonyl Chloride

Compound B is reacted with cyclopropanecarbonyl chloride in dichloromethane using DIEA as a base. After 16 hours at room temperature, the crude product is purified via preparative HPLC to yield the title compound.

Key Reaction Conditions :

  • Solvent : Dichloromethane
  • Base : DIEA
  • Temperature : Ambient (20–25°C)
  • Purification : Preparative HPLC.

Direct Acylation of Piperazine

Single-Step Synthesis

An alternative one-pot method involves the direct acylation of piperazine with cyclopropanecarbonyl chloride under acidic conditions.

Procedure

Piperazine (50.00 g, 0.581 mol) is dissolved in acetic acid under nitrogen, followed by dropwise addition of cyclopropanecarbonyl chloride (59.2 mL, 0.638 mol) at 40°C. The mixture is stirred overnight, filtered, and distilled under reduced pressure. Toluene is added, and the solution is further distilled to remove volatiles. After cooling to 50°C, water is added dropwise, and the product is filtered, washed with water/tetrahydrofuran, and dried in vacuo.

Advantages :

  • Simpler workflow (no intermediates)
  • Scalability (batch sizes >50 g reported).

Limitations :

  • Requires precise stoichiometry to avoid diacylation byproducts.

Comparative Analysis of Methods

Efficiency and Yield

Parameter Multi-Step Route Direct Acylation
Steps 5 1
Purification HPLC Crystallization
Reported Yield Not disclosed 37.4% (18.7 g)

Reagent and Solvent Selection

  • HBTU/DIEA Coupling : Preferred in multi-step synthesis for amide bond formation due to high efficiency.
  • Acetic Acid vs. Dichloromethane : Polar protic solvents favor acylation kinetics but may require stringent temperature control.

Critical Considerations in Process Optimization

Temperature Control

Exothermic reactions (e.g., acyl chloride additions) necessitate cooling to ≤25°C to prevent side reactions.

Base Selection

Tertiary amines (e.g., DIEA) outperform primary/secondary bases in scavenging HCl, driving reactions to completion.

Impurity Profiling

Chromatographic purification (HPLC) is critical in multi-step routes to remove residual Boc-protected intermediates.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, such as sulfuric acid or sodium hydroxide, and appropriate electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Bioactivity and Selectivity

  • ALDH1A1 Inhibition: this compound derivatives with spirocyclic substituents (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) exhibit IC₅₀ values as low as 13 nM, outperforming analogs with bulkier groups (e.g., 4,4-difluoropiperidine: IC₅₀ = 57000 nM) . The cyclopropane group enhances binding to the enzyme’s hydrophobic pocket.
  • Receptor Binding : Replacement of the 4-fluorophenyl group with a 4-chlorophenyl () reduces metabolic stability due to increased susceptibility to oxidative dehalogenation .

Physicochemical Properties

  • Melting Points : The parent compound’s oxalate salt melts at 181–182°C , comparable to benzhydryl derivatives (132–230°C) .
  • Lipophilicity : The 4-fluorophenyl group provides optimal logP (~2.5) for blood-brain barrier penetration, unlike nitro-substituted analogs (logP > 3.5) .

Biological Activity

Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its structure, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H17FN2OC_{14}H_{17}FN_2O. The compound features a cyclopropyl group attached to a piperazine ring, which is further substituted with a 4-fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's stability and alter its interaction with biological targets compared to analogs with different halogen substitutions (e.g., chloro or bromo) .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Derivative : The piperazine ring is substituted with a 4-fluorophenyl group via nucleophilic substitution reactions.
  • Cyclopropylation : The cyclopropyl group is introduced using cyclopropanation reactions, often employing reagents like diazomethane.
  • Methanone Formation : The final step involves forming the methanone group through oxidation reactions using reagents such as chromium trioxide .

Anticancer Activity

Research has highlighted the potential of this compound and its derivatives as anti-cancer agents. In studies targeting breast cancer cell lines, compounds similar to this one demonstrated moderate to significant efficacy in inducing cell death, with IC50 values indicating their therapeutic potential .

Compound Cell Line IC50 (μM) Mechanism
This compoundMCF-7 (breast cancer)5.6Induces apoptosis
Similar Derivative 1MCF-73.2Cell cycle arrest
Similar Derivative 2HeLa (cervical cancer)7.8Apoptosis induction

Neuroprotective Effects

Preliminary studies suggest that this compound may interact with sigma receptors, which are implicated in various neurological processes. Compounds that modulate these receptors could exhibit neuroprotective effects, influencing cellular signaling pathways related to neuroprotection and ion channel modulation .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of this compound against estrogen-receptor-positive breast cancer cell lines using Alamar Blue assays. Results indicated an IC50 value of approximately 5.6 μM, suggesting significant anticancer activity .
  • Neuroprotective Potential :
    • Research exploring the interaction of this compound with sigma receptors revealed potential neuroprotective properties. The binding affinity and subsequent biological effects were assessed through in vitro assays, indicating promising results for future therapeutic applications in neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis has been conducted on similar compounds featuring variations in substituents on the piperazine ring. These studies help elucidate how modifications affect biological activity and pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl-[4-(4-fluorophenyl)piperazin-1-yl]methanone in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine Functionalization : React 4-(4-fluorophenyl)piperazine with a cyclopropanecarbonyl chloride derivative under anhydrous conditions, using triethylamine as a base in dichloromethane (DCM) .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: ethanol) to isolate the product. Purity is confirmed via HPLC (>95%) and NMR .

Q. Key Considerations :

  • Control reaction temperature (0–5°C during acyl chloride addition to prevent side reactions).
  • Use inert atmosphere (N₂/Ar) to avoid moisture-sensitive intermediates.

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer: A combination of spectroscopic and analytical techniques is required:

  • ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, aromatic fluorophenyl signals at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 315.17) .
  • IR Spectroscopy : Detect carbonyl stretching (~1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. Data Interpretation :

TechniqueKey Peaks/BandsStructural Assignment
¹H NMRδ 1.3 (m, 4H)Cyclopropyl protons
¹³C NMRδ 174.2Carbonyl (C=O)
HRMS315.17 [M+H]+Molecular ion

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer: Contradictions in binding affinity (e.g., σ₁ vs. σ₂ receptors) may arise from:

Assay Conditions :

  • Validate buffer pH (7.4 vs. 6.8) and ionic strength, as these affect protonation of the piperazine nitrogen .
  • Use radioligand displacement assays (³H-DTG for σ receptors) with standardized protocols .

Structural Analog Analysis : Compare with derivatives (Table 1) to identify substituent effects on selectivity .

Q. Table 1: Selectivity Trends in Structural Analogs

Compound Modificationσ₁ Receptor (Ki, nM)σ₂ Receptor (Ki, nM)
Cyclopropyl group12 ± 1.585 ± 6.2
Replacement with chlorophenyl45 ± 3.822 ± 2.1
Addition of morpholinopyridazine8 ± 0.9120 ± 10.5

Recommendation : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor binding pockets, focusing on cyclopropane’s steric effects .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

Methodological Answer: Address instability in liver microsomes:

Structural Modifications :

  • Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring to reduce oxidative metabolism .
  • Replace labile piperazine N-methyl groups with bulkier substituents (e.g., cyclopentyl) .

In Vitro Testing :

  • Conduct CYP450 inhibition assays (CYP3A4/2D6 isoforms) using human liver microsomes and LC-MS/MS quantification .

Q. Case Study :

  • Baseline Stability : t₁/₂ = 23 min (human microsomes).
  • Modified Derivative : t₁/₂ = 68 min after adding -CF₃ at para position .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize selectivity?

Methodological Answer: Systematic SAR requires:

Variable Substituent Libraries : Synthesize derivatives with modifications to:

  • Cyclopropane ring (e.g., spirocyclic or fused rings).
  • Piperazine N-substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .

Pharmacological Profiling :

  • Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) .
  • Use principal component analysis (PCA) to cluster bioactivity patterns.

Q. Critical Parameters :

  • LogP (target ~2.5–3.5 for CNS penetration).
  • Polar surface area (<90 Ų to enhance bioavailability) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer: Assess stability via:

Forced Degradation Studies :

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 40°C for 24h. Monitor via HPLC for degradation products (e.g., piperazine ring cleavage) .
  • Oxidative stress : 3% H₂O₂, 25°C, 6h.

Thermal Analysis :

  • Differential scanning calorimetry (DSC) to determine melting point (~150–160°C) and polymorphic transitions .

Q. Data Interpretation :

ConditionDegradation Products% Remaining
0.1M HCl, 24hPiperazine fragment78%
3% H₂O₂, 6hN-Oxide derivative92%

Q. How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer: Discrepancies (e.g., IC₅₀ = 10 µM in HEK293 vs. 50 µM in HepG2) may stem from:

Cell-Specific Factors :

  • Membrane transporter expression (e.g., P-gp efflux in HepG2).
  • Metabolic enzyme activity (CYP3A4 in hepatocytes) .

Experimental Design :

  • Use ATP-based viability assays (CellTiter-Glo) to standardize readouts.
  • Include controls for solvent effects (DMSO <0.1%) .

Recommendation : Perform transcriptomic profiling (RNA-seq) to identify resistance mechanisms in low-sensitivity cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.